molecular formula C10H17NO B12838399 3-Methoxy-2-aza-spiro[4.5]dec-2-ene

3-Methoxy-2-aza-spiro[4.5]dec-2-ene

Cat. No.: B12838399
M. Wt: 167.25 g/mol
InChI Key: HNORZUZQEVROCS-UHFFFAOYSA-N
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Description

3-Methoxy-2-aza-spiro[4.5]dec-2-ene is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of a methoxy group and an aza group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-aza-spiro[4.5]dec-2-ene can be achieved through several methods. One common approach involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The reaction sequence includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. This method is advantageous due to its mild conditions, simple operation, and good to excellent yields in each step.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and oxidation, followed by purification techniques like distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-aza-spiro[4.5]dec-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and aza groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Methoxy-2-aza-spiro[4.5]dec-2-ene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-aza-spiro[4.5]dec-2-ene involves its interaction with specific molecular targets and pathways. The methoxy and aza groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can lead to changes in the molecular structure and function of the target, resulting in the desired chemical or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-aza-spiro[4.5]dec-2-ene is unique due to its specific spiro structure and the presence of both methoxy and aza groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-methoxy-2-azaspiro[4.5]dec-2-ene

InChI

InChI=1S/C10H17NO/c1-12-9-7-10(8-11-9)5-3-2-4-6-10/h2-8H2,1H3

InChI Key

HNORZUZQEVROCS-UHFFFAOYSA-N

Canonical SMILES

COC1=NCC2(C1)CCCCC2

Origin of Product

United States

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